7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Chemical Structure and Key Features
The compound 7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS: 850762-07-1) is a heterocyclic molecule characterized by:
- A pyrazolo[1,5-d][1,2,4]triazin-4-one core, which provides a rigid bicyclic framework.
- A sulfanyl-ethyl spacer at position 7, terminating in a 4-phenylpiperazine group, which enhances solubility and receptor-binding versatility .
Synthesis and Safety Synthetic routes involve nucleophilic substitution reactions, as exemplified by analogous compounds (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives) using ethanol and triethylamine under inert conditions . Safety protocols emphasize handling precautions (e.g., avoiding ignition sources, P210 warnings) due to its reactive sulfanyl group .
Properties
IUPAC Name |
7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S2/c28-19(26-10-8-25(9-11-26)15-5-2-1-3-6-15)14-31-21-23-22-20(29)17-13-16(24-27(17)21)18-7-4-12-30-18/h1-7,12-13H,8-11,14H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSHOJNPDHYLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazolo[1,5-d][1,2,4]triazin core linked to a phenylpiperazine moiety and a thiophene ring. This unique structure suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may similarly affect cancer cells via these pathways.
Antimicrobial and Antiparasitic Effects
Compounds with thiazole and pyrazole frameworks have demonstrated antimicrobial and antiparasitic activities. For example, studies on related compounds have shown efficacy against protozoan parasites like Trypanosoma cruzi and Trichomonas vaginalis . The incorporation of the piperazine moiety may enhance the bioactivity by improving solubility and bioavailability.
Anti-inflammatory Properties
The anti-inflammatory potential of similar heterocycles has been documented extensively. Compounds with pyrazole structures have been reported to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes . The target compound's ability to modulate inflammatory pathways could be a significant aspect of its pharmacological profile.
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The piperazine group can interact with various neurotransmitter receptors, potentially influencing neuropharmacological activity.
- Oxidative Stress Reduction : Many heterocycles exhibit antioxidant properties that can mitigate oxidative stress in cells.
Case Studies
| Study | Findings |
|---|---|
| Eren et al. (2023) | Identified pyrazole derivatives with high COX-II selectivity and low ulcerogenic effects. |
| Chen et al. (2018) | Reported anticancer activity in benzimidazole derivatives with similar structural features. |
| Khan et al. (2012) | Demonstrated significant antimicrobial activity in related compounds against various pathogens. |
Comparison with Similar Compounds
Structural Analogues and Similarity Indexing
Key Analogues
- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone): Shares the thiophene and piperazine moieties but lacks the pyrazolo-triazinone core. Demonstrated enhanced solubility due to trifluoromethyl substitution .
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Features a pyrazole ring instead of the triazinone core; optimized for kinase inhibition .
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (suberoylanilide hydroxamic acid) via Tanimoto coefficient analysis; highlights the role of sulfhydryl groups in HDAC8 inhibition .
Quantitative Similarity Assessment
| Parameter | Target Compound | Compound 21 | Compound 5 | Aglaithioduline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | ~420 | ~410 | ~360 |
| LogP | 3.2 (predicted) | 2.8 | 2.5 | 1.9 |
| Tanimoto Similarity | - | 0.55 | 0.48 | 0.70 (vs. SAHA) |
| Key Functional Groups | Triazinone, thiophene, piperazine | Thiophene, piperazine | Pyrazole, piperazine | Sulfhydryl, hydroxamate |
Data derived from structural analysis and similarity indexing tools .
Solubility and Bioavailability
- The target compound’s 4-phenylpiperazine group improves water solubility compared to non-polar analogues like Compound 3. However, trifluoromethyl groups (e.g., Compound 21) further enhance membrane permeability .
- Aglaithioduline’s hydroxamate group confers higher metabolic stability than the target compound’s sulfanyl-ethyl chain .
Common Strategies
- Piperazine Modifications : Substitution with electron-withdrawing groups (e.g., sulfonyl in ) improves metabolic stability .
- Heterocyclic Core Variations: Replacing pyrazolo-triazinone with pyrazole (Compound 5) or tetrazole () alters steric and electronic profiles for target specificity .
- Sulfur-Based Linkers : The sulfanyl-ethyl group in the target compound enhances conformational flexibility compared to rigid carbamate linkers in analogues .
Challenges
- Activity cliffs (e.g., minor structural changes leading to drastic activity drops) are observed in piperazine-containing compounds, necessitating careful SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
